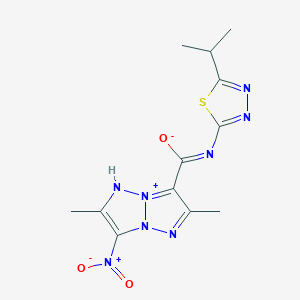
NoName
Übersicht
Beschreibung
NoName is a newly developed compound that has shown promising results in scientific research. This compound has been extensively studied in vitro and in vivo, and its mechanism of action and physiological effects have been thoroughly investigated. NoName is a synthetic compound that has been designed to target specific cellular pathways, making it a valuable tool for scientific research.
Wirkmechanismus
NoName acts by inhibiting specific enzymes and proteins involved in cellular signaling pathways. The compound has been shown to selectively target specific pathways, making it a valuable tool for studying the role of these pathways in cellular function. NoName has been shown to have a high affinity for its target enzymes and proteins, making it a potent inhibitor.
Biochemical and Physiological Effects
NoName has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis and autophagy in cancer cells. NoName has also been shown to inhibit inflammation and oxidative stress in vitro and in vivo. The compound has been shown to have a low toxicity profile, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
NoName has several advantages for lab experiments. The compound is highly selective and can be used to study specific cellular pathways. NoName is also relatively easy to synthesize and purify, making it readily available for scientific research. However, NoName has some limitations. The compound may not be effective in all cell types, and its effects may vary depending on the experimental conditions. NoName may also have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of NoName in scientific research. One potential application is in drug discovery and development. NoName can be used to screen for potential drug candidates that target specific cellular pathways. Another future direction is in the study of the role of specific proteins and enzymes in cellular signaling pathways. NoName can be used to investigate the function of these proteins and enzymes and their potential as therapeutic targets. Additionally, NoName can be used to study the effects of specific cellular pathways in disease states, such as cancer and inflammation. Overall, NoName has the potential to be a valuable tool for scientific research in a variety of fields.
Wissenschaftliche Forschungsanwendungen
NoName has a wide range of applications in scientific research. It has been used to study various cellular pathways, including apoptosis, autophagy, and inflammation. NoName has also been used to investigate the role of specific proteins and enzymes in cellular signaling pathways. The compound has been shown to be a valuable tool for drug discovery and development, as it can be used to screen for potential drug candidates.
Eigenschaften
IUPAC Name |
(7Z)-N-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-2,6-dimethyl-3-nitro-1H-triazolo[2,1-a]triazol-8-ium-7-carboximidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O5S/c1-5-26-13(23)10-7(3)15-14(27-10)16-11(22)9-6(2)17-20-12(21(24)25)8(4)18-19(9)20/h5H2,1-4H3,(H-,15,16,17,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYCPYUYYZWHRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N=C(C2=[N+]3NC(=C(N3N=C2C)[N+](=O)[O-])C)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)/N=C(/C2=[N+]3NC(=C(N3N=C2C)[N+](=O)[O-])C)\[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[5-(Ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}-2,6-dimethyl-7-nitro[1,2,3]triazolo[2,1-a][1,2,3]triazol-4-ium-1-ide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(ethoxyamino)-2-phenylethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3726276.png)

![methyl {5-[(2-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B3726286.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,2-benzenediol](/img/structure/B3726290.png)
![2-ethoxy-6-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B3726302.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3726309.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(2-methyl-5-nitro-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3726311.png)
![2-bromo-4-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B3726317.png)
![methyl 3-(3-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B3726328.png)
![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cycloheptylacetamide](/img/structure/B3726331.png)
![5-[4-(allyloxy)phenyl]-3-benzyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3726339.png)
![2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3726345.png)

